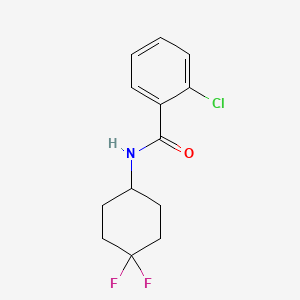

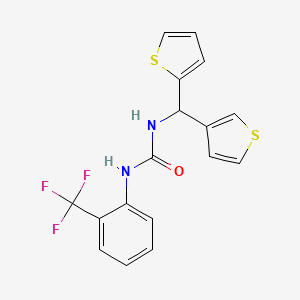

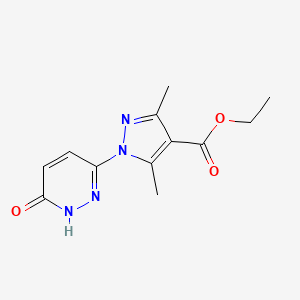

2-chloro-N-(4,4-difluorocyclohexyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Investigating Biological Activities

A study explored the biological activities of chloro-hydroxy-N-alkyl-oxoethyl benzamides, including compounds similar to "2-chloro-N-(4,4-difluorocyclohexyl)benzamide". These compounds showed significant biological activity against mycobacterial, bacterial, and fungal strains. Their activity in inhibiting photosynthetic electron transport in spinach chloroplasts was comparable with standard antibiotics such as isoniazid, fluconazole, penicillin G, or ciprofloxacin. The research highlights the potential of these compounds in developing new antimicrobial agents (Imramovský et al., 2011).

Advancements in Synthetic Chemistry

Another study demonstrated the cobalt-catalyzed chemoselective insertion of alkene into the ortho C-H bond of benzamide, highlighting a method that allows for the selective formation of ortho-alkylated products. This study underscores the versatility of benzamide compounds in synthetic chemistry, offering a pathway for structural diversity and functional group tolerance, which is crucial for medicinal chemistry and synthesis (Ilies et al., 2011).

Exploring Antitumor Potential

Research on (aryloxopropenyl)pyrrolyl hydroxyamides, with structural similarities to "this compound", identified compounds with high selectivity as class II (IIa)-selective HDAC inhibitors. These findings are crucial for the development of selective therapeutic agents targeting specific histone deacetylase classes, with potential applications in cancer therapy (Mai et al., 2005).

Enhancing Fluorescence for Analytical Applications

Glibenclamide, a compound sharing structural features with "this compound", was studied for its ability to enhance the fluorescence intensity of erbium ions. This research presents a novel approach to monitoring important anti-diabetic drugs using fluorimetric probes, demonstrating the compound's utility in analytical chemistry (Faridbod et al., 2009).

Antitubercular Activity and Drug Discovery

A study focused on synthesizing novel benzamide derivatives to assess their antitubercular activity. This research highlights the potential of such compounds in contributing to the discovery and development of new antitubercular agents, emphasizing the importance of structural manipulation for enhancing biological activity (Nimbalkar et al., 2018).

properties

IUPAC Name |

2-chloro-N-(4,4-difluorocyclohexyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF2NO/c14-11-4-2-1-3-10(11)12(18)17-9-5-7-13(15,16)8-6-9/h1-4,9H,5-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUWJKVKKBEAEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=C2Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2396863.png)

![6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2396867.png)

![4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2396872.png)

![ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2396876.png)

![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2396884.png)